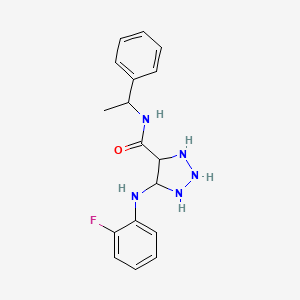
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a triazolidine ring, which is known for its diverse pharmacological properties. The presence of a fluorinated aniline group enhances its biological activity and lipophilicity, potentially improving its interaction with biological targets.
Anticancer Activity
Research indicates that triazole derivatives, including this compound, exhibit significant anticancer properties. For instance, fluorinated triazoles have been reported to inhibit various cancer cell lines effectively.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-453 | 31.6 | HER2 tyrosine kinase inhibition |
| Compound 2 | MCF-7 | 16.6 | Induction of apoptosis via caspase activation |
| This compound | A549 | TBD | TBD |
Case Study: In Vitro Studies
In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7). The mechanisms involved include the modulation of key proteins such as NF-kB and survivin, which are crucial for cell proliferation and survival .
The mechanism by which this compound exerts its effects is primarily through the inhibition of specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis.
Molecular Docking Studies
Molecular docking studies have suggested that the compound binds effectively to the active sites of target proteins, which may explain its observed biological activity. The docking results indicate favorable interactions between the compound and the target enzymes involved in tumor growth.
Propiedades
IUPAC Name |
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-11(12-7-3-2-4-8-12)19-17(24)15-16(22-23-21-15)20-14-10-6-5-9-13(14)18/h2-11,15-16,20-23H,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHJMEIXJGFNDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













